(2-Chloro-6-methoxypyridin-4-yl)methanol
Overview
Description
(2-Chloro-6-methoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol It is a pyridine derivative, characterized by the presence of a chloro group at the 2-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 4-position of the pyridine ring
Preparation Methods
The synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methoxypyridine.
Reaction Conditions: The hydroxymethyl group is introduced at the 4-position of the pyridine ring through a series of reactions, which may include halogenation, methoxylation, and hydroxymethylation.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2-Chloro-6-methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding methoxy-substituted pyridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Chloro-6-methoxypyridin-4-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Chloro-6-methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2-Chloro-6-methoxypyridin-4-yl)methanol can be compared with other similar compounds, such as:
2-Chloro-6-methoxypyridine: This compound lacks the hydroxymethyl group at the 4-position, making it less versatile in terms of chemical reactivity.
2-Chloro-4-methoxypyridine: This compound has the methoxy group at the 4-position instead of the 6-position, leading to different chemical properties and reactivity.
2-Chloro-6-methoxypyridin-3-yl)methanol: This compound has the hydroxymethyl group at the 3-position instead of the 4-position, resulting in different biological and chemical properties.
Properties
IUPAC Name |
(2-chloro-6-methoxypyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAAPDVGNCACDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466455 | |
Record name | (2-chloro-6-methoxypyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193001-91-1 | |
Record name | 2-Chloro-6-methoxy-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193001-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-chloro-6-methoxypyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.